N-Desmethyltoremifene
Beschreibung
N-Desmethyltoremifene (NdMTf) is the primary metabolite of toremifene, a triphenylethylene antiestrogen used in the treatment of advanced breast cancer. Toremifene undergoes extensive hepatic metabolism via CYP3A4, primarily through N-demethylation, yielding NdMTf, which retains anti-estrogenic properties but exhibits weaker antitumor activity compared to the parent compound . Pharmacokinetic studies indicate that NdMTf achieves steady-state plasma concentrations within 1–5 weeks of oral toremifene administration and has a prolonged half-life of 6 days, compared to 5 days for toremifene itself . Structurally, NdMTf differs from toremifene by the absence of a methyl group, resulting in a molecular formula of C25H26ClNO and a molecular weight of 391.93 g/mol .
Eigenschaften
Molekularformel |
C25H26ClNO |
|---|---|
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine |
InChI |
InChI=1S/C25H26ClNO/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20/h2-15,27H,16-19H2,1H3 |
InChI-Schlüssel |
WKJKBQYEFAFHCY-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
N-Desmethyltoremifene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Desmethyltoremifene has several scientific research applications, including:
Wirkmechanismus
N-Desmethyltoremifene exerts its effects by binding to estrogen receptors, similar to its parent compound, toremifene . It can exhibit both estrogenic and antiestrogenic activities depending on the tissue type and the presence of other hormones . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which regulates gene expression and cellular responses to estrogen .
Vergleich Mit ähnlichen Verbindungen
Structural and Chemical Comparisons
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Metabolic Pathway |
|---|---|---|---|
| Toremifene | C26H28ClNO | 405.96 | N-demethylation, hydroxylation |
| N-Desmethyltoremifene | C25H26ClNO | 391.93 | Derived from toremifene |
| Tamoxifen | C26H29NOCl | 371.87 | N-demethylation, hydroxylation |
| N-Desmethyltamoxifen | C25H27NOCl | 357.94 | Derived from tamoxifen |
| 4-Hydroxytoremifene | C26H28ClNO2 | 421.96 | Hydroxylation of toremifene |
Key Observations :
- NdMTf and N-desmethyltamoxifen (NdMTx) are structurally analogous metabolites, differing by a chlorine substituent in the former .
- The loss of a methyl group in NdMTf reduces its molecular weight by ~14 Da compared to toremifene, altering pharmacokinetic behavior .
Pharmacokinetic Comparisons
Table 2: Pharmacokinetic Parameters
| Compound | Half-Life (Days) | Protein Binding (%) | Steady-State Achievement | Primary Excretion Route |
|---|---|---|---|---|
| Toremifene | 5 | >99.5 | 1–3 weeks | Feces (70%), urine (10%) |
| This compound | 6 | >99.5 | 1–5 weeks | Feces, enterohepatic recycling |
| Tamoxifen | 5–7 | >99 | 4–6 weeks | Feces (65%), urine (9%) |
| N-Desmethyltamoxifen | 14 | >99 | 4–6 weeks | Feces |
Key Observations :
- NdMTf has a longer half-life than toremifene (6 vs. 5 days), likely due to reduced clearance and enterohepatic recycling .
- Compared to NdMTx (half-life: 14 days), NdMTf is eliminated more rapidly, suggesting differences in metabolic stability between triphenylethylene derivatives .
Pharmacological Activity
Table 3: Pharmacological Profiles
| Compound | Anti-Estrogenic Activity | In Vitro Antitumor Activity | Clinical Relevance |
|---|---|---|---|
| Toremifene | High | Moderate | First-line therapy for advanced breast cancer |
| This compound | Moderate | Weak | Contributes to sustained anti-estrogenic effects |
| Tamoxifen | High | Moderate | Gold standard for ER+ breast cancer |
| N-Desmethyltamoxifen | Moderate | Moderate | Active metabolite with prolonged activity |
| 4-Hydroxytoremifene | High | Not reported | Potency under investigation |
Key Observations :
- NdMTf exhibits weaker antitumor activity than toremifene, limiting its standalone therapeutic utility .
- In contrast, hydroxylated metabolites like 4-hydroxytamoxifen (OHTx) are more potent than their parent compounds, whereas 4-hydroxytoremifene’s (OHTf) role remains less characterized .
Clinical and Regulatory Considerations
- Impurity Status: NdMTf is classified as a non-pharmacopeial impurity in toremifene formulations, requiring monitoring during quality control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
